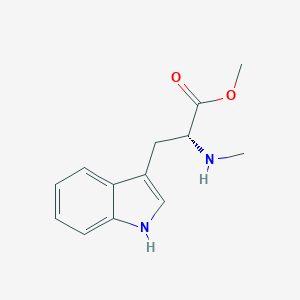

N-Methyl-D-tryptophan Methyl Ester

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-3-(1H-indol-3-yl)-2-(methylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-14-12(13(16)17-2)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8,12,14-15H,7H2,1-2H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRWZNRJBFLXSC-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CNC2=CC=CC=C21)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H](CC1=CNC2=CC=CC=C21)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance As a Stereochemically Defined Amino Acid Derivative

The structural components of N-Methyl-D-tryptophan Methyl Ester—the D-stereocenter, the N-methyl group, and the methyl ester—each imply specific chemical properties and potential uses based on general principles of organic and medicinal chemistry.

D-Amino Acid Configuration: The presence of a D-amino acid backbone is significant. While L-amino acids are the canonical building blocks of proteins in nature, D-amino acids and their derivatives are of great interest in medicinal chemistry. They are often incorporated into peptides to increase resistance to enzymatic degradation by proteases, which typically recognize only L-enantiomers. This can prolong the biological half-life of peptide-based drugs.

N-Methylation: Methylation of the alpha-amino group fundamentally alters the properties of an amino acid. It increases lipophilicity and can prevent the formation of a hydrogen bond, which can influence peptide conformation and receptor binding affinity. N-methylation is a common strategy in drug design to fine-tune the pharmacological profile of a lead compound.

Methyl Ester Group: The methyl ester serves as a protecting group for the carboxylic acid functionality. fishersci.dkchemicalbook.com This prevents the carboxyl group from participating in unwanted side reactions during chemical synthesis, such as peptide coupling. It is readily removable through hydrolysis under basic or acidic conditions to reveal the free carboxylic acid when needed.

Foundational Role in Organic Synthesis and Medicinal Chemistry Precursor Development

While N-Methyl-D-tryptophan Methyl Ester itself is not widely cited as a starting material, its unmethylated precursor, D-Tryptophan methyl ester , is a well-established intermediate in the synthesis of complex molecules. chemicalbook.comsigmaaldrich.comcalpaclab.com

Notably, D-Tryptophan methyl ester hydrochloride is a key building block in the synthesis of Tadalafil (Cialis), a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used to treat erectile dysfunction. chemicalbook.comsigmaaldrich.com The synthesis involves a Pictet-Spengler reaction between D-tryptophan methyl ester hydrochloride and piperonal (B3395001) to construct the core heterocyclic structure of the drug with high stereoselectivity. chemicalbook.com

Similarly, the enantiomeric L-Tryptophan methyl ester and its N-protected derivatives (such as N-Boc-L-tryptophan methyl ester) are fundamental reagents in solid-phase and solution-phase peptide synthesis for incorporating tryptophan residues into peptide chains. sigmaaldrich.comchemimpex.comsigmaaldrich.com

Overview of Key Research Areas in Tryptophan Derivative Chemistry

Esterification Approaches to D-Tryptophan Methyl Ester

The initial step in the synthesis is the conversion of the carboxylic acid group of D-tryptophan into a methyl ester. This transformation is critical and can be achieved through several effective methods.

A highly efficient and mild method for the esterification of amino acids involves the use of trimethylchlorosilane (TMSCl) in methanol (B129727). nih.govresearchgate.net This technique is advantageous due to its simple operation, mild reaction conditions, and the good to excellent yields of the resulting amino acid methyl ester hydrochlorides. nih.gov The reaction is typically carried out at room temperature. The general procedure involves adding TMSCl slowly to the amino acid, followed by the addition of methanol. nih.gov The mixture is stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC), and the product is then isolated by concentrating the reaction mixture on a rotary evaporator. nih.gov This method is compatible with a wide range of amino acids, including aromatic variants like tryptophan. nih.govresearchgate.net

Table 1: Comparison of Esterification Reagents

| Reagent System | Conditions | Key Features | Yield |

| Trimethylchlorosilane (TMSCl) / Methanol | Room Temperature | Facile, mild conditions, simple workup | Good to Excellent nih.gov |

| Thionyl Chloride (SOCl₂) / Methanol | -10°C to Reflux | Common, but requires careful handling of SOCl₂ | High google.com |

| Hydrogen Chloride (HCl) gas / Methanol | Varies | Direct formation of hydrochloride salt | Variable |

Often, the product of esterification is the hydrochloride salt of the amino acid ester, such as D-tryptophan methyl ester hydrochloride. chemicalbook.comcymitquimica.comscbt.com This salt is typically a stable, crystalline solid which is convenient for handling and purification. chemicalbook.com One synthetic route involves reacting D-tryptophan with methyl sulfonate, followed by treatment with dry hydrogen chloride gas to precipitate the hydrochloride salt. chemicalbook.com Another patented method describes the initial reaction of tryptophan with hydrogen chloride gas to protect the amino group as a hydrochloride, followed by esterification with an alcohol. google.com This process often involves azeotropic removal of water to drive the reaction to completion, yielding the ester hydrochloride. google.com

For subsequent reactions, such as N-methylation, the free ester is required. This is achieved through a dehydrochlorination step. The hydrochloride salt is treated with a base to neutralize the HCl and liberate the free amine. A common strategy involves dissolving the ester hydrochloride in a suitable solvent and adding a base, such as triethylamine, under controlled temperature conditions. google.com This neutralizes the salt, yielding the D-tryptophan methyl ester, which can then be used directly in the next synthetic step. google.com

N-Methylation Strategies on Tryptophan Derivatives

With D-tryptophan methyl ester in hand, the next critical transformation is the introduction of a methyl group onto the nitrogen atom. This can be targeted to either the α-amino group or the indole nitrogen, requiring different regioselective strategies. For N-Methyl-D-tryptophan Methyl Ester, the focus is on the α-amino group.

Reductive amination is a highly effective and controlled method for N-alkylation of amines. masterorganicchemistry.com The process typically involves two sequential steps: the condensation of the primary amine (D-tryptophan methyl ester) with an aldehyde (formaldehyde for methylation) to form an intermediate imine, followed by the reduction of this imine to the secondary amine (this compound). google.commasterorganicchemistry.com

A variety of reducing agents can be employed for the second step. Sodium borohydride (B1222165) (NaBH₄) is a common choice. google.com Other specialized reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are also widely used because they can selectively reduce the imine in the presence of the aldehyde, allowing for a one-pot reaction. masterorganicchemistry.com A patented method for a related compound involves condensation with an aldehyde at low temperatures, followed by the portion-wise addition of sodium borohydride to effect the reduction. google.com An alternative approach uses formic acid as both the carbon source and the reducing agent in what is known as the Eschweiler-Clarke reaction, though modern variations may use formic acid as the methyl source with other reductants. rhhz.net

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Key Characteristics |

| Sodium Borohydride | NaBH₄ | Common, effective for pre-formed imines google.comyoutube.com |

| Sodium Cyanoborohydride | NaBH₃CN | Mild, selective for imines over aldehydes masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild, non-toxic alternative to NaBH₃CN masterorganicchemistry.com |

| Polymethylhydrosiloxane | PMHS | Used with formic acid in some protocols rhhz.net |

While the target compound features N-α-methylation, it is important to distinguish this from methylation on the indole ring nitrogen (N-1 position). Synthesizing the N-1 methylated isomer, 1-Methyl-D-tryptophan, requires different synthetic strategies. These methods often involve protecting the α-amino and carboxyl groups first, then performing the N-methylation on the indole ring. chim.it Techniques for indole N-alkylation can involve using a strong base to deprotonate the indole nitrogen followed by reaction with a methylating agent like methyl iodide. The choice of protecting groups and reaction conditions is crucial to direct the methylation to the indole nitrogen instead of the α-amino nitrogen. acs.org

Stereoselective Synthesis and Enantiomeric Purity Control

Throughout the synthesis of this compound, maintaining the stereochemical integrity at the α-carbon is paramount. The synthesis starts with D-tryptophan, and any racemization during the esterification or N-methylation steps would lead to a mixture of enantiomers, diminishing the compound's utility in stereospecific applications.

High optical purity is a key objective. Reports on the synthesis of the precursor D-tryptophan methyl ester hydrochloride show that high optical purity (e.g., >99.5% by HPLC) can be achieved through carefully controlled crystallization and reaction conditions. google.com The reaction conditions for both esterification and reductive amination are generally mild, which helps to prevent epimerization at the chiral center. For instance, the TMSCl/methanol esterification is performed at room temperature, and reductive amination can be carried out at temperatures at or below room temperature. nih.govgoogle.com

In cases where enantiomeric purity is compromised or if the synthesis starts from a racemic mixture, enzymatic resolution can be a powerful tool. For example, the enzyme α-chymotrypsin can be used for the enantioselective hydrolysis of a racemic N-acetyl tryptophan methyl ester, allowing for the separation of the L- and D-enantiomers. nih.gov While this specific example relates to a different derivative, the principle demonstrates that biocatalytic methods can be employed to ensure high enantiomeric purity in tryptophan derivatives. nih.gov Therefore, a combination of stereoretentive reactions and, if necessary, resolution techniques ensures the final product has the desired D-configuration with high enantiomeric excess.

Enzymatic Resolution of Racemic Tryptophan Methyl Esters (e.g., α-Chymotrypsin-Mediated Hydrolysis)

Enzymatic resolution is a powerful technique for the separation of enantiomers, leveraging the inherent stereoselectivity of enzymes. The serine protease α-chymotrypsin has been widely utilized for the kinetic resolution of racemic amino acid esters. This method is based on the principle that the enzyme will selectively catalyze the hydrolysis of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus allowing for their separation.

In the context of tryptophan derivatives, α-chymotrypsin exhibits a pronounced preference for the L-enantiomer of tryptophan methyl ester. The enzyme catalyzes the hydrolysis of the methyl ester of L-tryptophan to the corresponding L-tryptophan carboxylic acid, while the D-enantiomer, this compound, remains largely unreacted. This enzymatic transformation allows for the separation of the unreacted D-ester from the hydrolyzed L-acid.

The general reaction is as follows:

Racemic (D,L)-Tryptophan Methyl Ester + H₂O --(α-Chymotrypsin)--> D-Tryptophan Methyl Ester + L-Tryptophan

Kinetic studies have provided evidence for the formation of an acyl-enzyme intermediate in the α-chymotrypsin-catalyzed hydrolysis of N-acetyl-L-tryptophan ethyl ester, a related substrate. nih.gov The efficiency of the resolution is dependent on several factors, including pH, temperature, and the concentration of the substrate and enzyme. While specific data for the resolution of N-methyl-racemic-tryptophan methyl ester is not extensively detailed in publicly available literature, the principles derived from studies on similar substrates like N-acetyl-L-tryptophan ethyl ester and various acylated glycine (B1666218) methyl esters are applicable. nih.govnih.gov The subsequent N-methylation of the resolved D-tryptophan methyl ester would then yield the target compound, this compound.

Asymmetric Synthesis via Chiral Auxiliaries (e.g., Bislactim Ether Method)

Asymmetric synthesis utilizing chiral auxiliaries offers a robust method for establishing stereocenters with high diastereoselectivity. The Schöllkopf bislactim ether method is a well-established strategy for the asymmetric synthesis of α-amino acids. sigmaaldrich.comnih.gov This method involves the use of a chiral auxiliary, typically derived from the condensation of a chiral amino acid like L-valine with glycine, to form a bislactim ether.

The general approach involves the deprotonation of the bislactim ether to form a chiral nucleophilic glycine equivalent. This enolate then undergoes diastereoselective alkylation with an appropriate electrophile. The steric bulk of the isopropyl group from the valine auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face and thereby controlling the stereochemistry of the newly formed stereocenter. nih.gov For the synthesis of N-methylated amino acids, the procedure can be adapted to include an N-methylation step.

Recent advancements have focused on the palladium-catalyzed diastereoselective arylation of Schöllkopf bislactim ethers, which provides a route to enantioenriched arylglycine derivatives. researchgate.net These studies demonstrate the high levels of diastereoselectivity that can be achieved.

| Electrophile/Aryl Halide | Chiral Auxiliary | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| Aryl Chloride | Valine-based Schöllkopf reagent | >25 : 1 | up to 97 | researchgate.net |

| Benzyl Bromide | Valine-glycine bislactim ether | High (not specified) | Good (not specified) | sigmaaldrich.comnih.gov |

This table presents representative data for the diastereoselective synthesis of amino acid precursors using the bislactim ether method.

Following the diastereoselective alkylation or arylation, the chiral auxiliary is removed by acid hydrolysis to yield the desired α-amino acid ester with high enantiomeric purity. Subsequent N-methylation can then be performed to obtain this compound.

Diastereoselective Control in Cyclization Reactions (e.g., Pictet-Spengler Reactions)

The Pictet-Spengler reaction is a fundamental transformation in organic synthesis for the construction of tetrahydro-β-carboline and tetrahydroisoquinoline ring systems. When applied to chiral starting materials like D-tryptophan methyl ester, the reaction can proceed with a high degree of diastereoselectivity, allowing for the controlled formation of new stereocenters.

The reaction involves the condensation of a β-arylethylamine, in this case, D-tryptophan methyl ester, with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. The stereochemical outcome of the reaction, yielding either the cis or trans diastereomer, is highly dependent on the reaction conditions, including the choice of solvent, acid catalyst, and the nature of the aldehyde. sigmaaldrich.comnih.govmdpi.com

Studies on the Pictet-Spengler reaction of D-tryptophan methyl ester with various aldehydes have shown that the diastereomeric ratio can be effectively controlled. For instance, the reaction of D-tryptophan methyl ester hydrochloride with piperonal (B3395001) can be optimized to achieve high cis-diastereoselectivity. mdpi.com The stereoselectivity is influenced by whether the reaction is under kinetic or thermodynamic control.

| Aldehyde | Starting Material | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |

| Piperonal | D-tryptophan methyl ester hydrochloride | High cis (not specified) | 82 (3 steps) | mdpi.com |

| Various Aldehydes (RCHO) | (S)-tryptophan methyl ester | Predominantly cis | Not specified | sigmaaldrich.com |

| α-amino aldehydes | D-tryptophan | Matched pair, single diastereomer | Not specified | nih.gov |

| Benzaldehyde | N-benzyl tryptophan methyl ester | 23:77 | Not specified | nih.gov |

This table summarizes the diastereoselectivity observed in Pictet-Spengler reactions of tryptophan derivatives under various conditions.

The resulting tetrahydro-β-carboline can then serve as a precursor, which after appropriate chemical modifications, including N-methylation and potential ring-opening, can lead to this compound.

Optimization of Synthesis for Enhanced Yield and Optical Purity

The optimization of synthetic routes to this compound is crucial for achieving high yields and, most importantly, high optical purity. Several strategies can be employed to enhance these parameters.

One approach focuses on the preparation of the precursor, D-tryptophan lower alcohol ester hydrochloride, with high optical purity. A patented method describes a process that avoids decomposition and side reactions of tryptophan, thereby significantly improving both the optical purity (>99.50%) and the yield (>80%). nih.gov This method involves the esterification of D-tryptophan followed by a carefully controlled extraction and precipitation process to isolate the hydrochloride salt in high purity.

In the context of the Pictet-Spengler reaction, optimization of reaction conditions is key to maximizing diastereoselectivity. This includes the careful selection of solvents and acid catalysts. For example, in the reaction of N-allyl-l-tryptophan methyl ester, the choice of reaction conditions can selectively favor the formation of the 1,3-trans-tetrahydro-β-carboline. nih.gov

Furthermore, for N-methylation steps, the choice of the methylating agent and reaction conditions is critical to prevent racemization and ensure high conversion. Common methods include the use of methyl iodide or dimethyl sulfate (B86663) in the presence of a non-nucleophilic base. The preference of tryptophan for membrane interfaces has been studied through N-methylation, indicating the importance of the indole N-H for hydrogen bonding, a factor to consider during synthetic design.

By carefully optimizing each step of the synthetic sequence, from the preparation of the chiral precursor to the final N-methylation, it is possible to produce this compound with the high yield and optical purity required for its applications in advanced organic synthesis.

Reactivity at the Indole Moiety

The indole ring of this compound is a key site for chemical modifications. Its electron-rich nature makes it susceptible to various functionalization reactions.

Directed C-H Functionalization (e.g., Borylation and Deuteration)

Directed C-H functionalization allows for the selective introduction of new chemical bonds at specific positions on the indole ring.

Borylation: The C-7 position of the indole ring in tryptophan derivatives can be borylated. This is often achieved using a directing group, such as N-Boc, on the alpha-amino group. nih.gov While specific studies on this compound are not prevalent, related tryptophan derivatives undergo this transformation. nih.gov

Deuteration: The replacement of hydrogen with deuterium (B1214612) at specific sites can be a valuable tool for mechanistic studies and for altering metabolic pathways. nih.gov For instance, deuteration of the N-methyl group in other compounds has been shown to slow down N-demethylation metabolism. nih.gov This suggests that N-trideuteromethyl-D-tryptophan methyl ester could exhibit altered pharmacokinetic properties. nih.gov

| Functionalization | Reagents/Conditions | Position | Significance |

| Borylation | Iridium catalyst, bis(pinacolato)diboron | C7 | Introduction of a versatile boryl group for further cross-coupling reactions. nih.gov |

| Deuteration | Deuterium source (e.g., D2O) | N-Methyl | Can alter metabolic pathways and pharmacokinetic properties. nih.gov |

Electrophilic Aromatic Substitution Reactions

The electron-rich indole nucleus readily undergoes electrophilic aromatic substitution. The nitrogen atom in the indole ring stabilizes the intermediate carbocation formed during the reaction, facilitating substitution. libretexts.org Common electrophilic substitution reactions include nitration and sulfonation. masterorganicchemistry.com The presence of the N-methyl group can influence the regioselectivity of these substitutions.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Arylation)

Metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

Arylation: The indole ring of tryptophan derivatives can be arylated using palladium or nickel catalysts. ub.edunih.gov For instance, N-acetyl tryptophan methyl ester has been successfully arylated with various aryl iodides under microwave irradiation with a palladium catalyst. ub.edu Transition metal-free N-arylation of amino acid esters using diaryliodonium salts has also been developed, although reactions with tryptophan methyl ester showed lower yields, potentially due to the coordinating effect of the indole nitrogen. nih.gov

| Reaction | Catalyst/Reagents | Key Features |

| Palladium-catalyzed Arylation | Pd(OAc)2, AgBF4, 2-NO2BzOH | Arylation of the indole ring with aryl iodides. ub.edu |

| Nickel-catalyzed Arylation | Nickel catalyst, aryl boronic esters | Cross-coupling of aryl methyl ethers with aryl boronic esters. nih.gov |

| Transition Metal-Free N-Arylation | Diaryliodonium salts | N-arylation of the amino group. nih.gov |

Reactivity at the Ester and Amine Functionalities

The methyl ester and the secondary amine groups of this compound are also sites for various chemical transformations.

Hydrolytic Transformations of the Methyl Ester Group

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is a common step in peptide synthesis to enable coupling with another amino acid. organic-chemistry.org For example, the hydrolysis of related tryptophan methyl esters can be achieved using sodium hydroxide (B78521) in a mixture of methanol and water.

Amine Derivatization for Peptide Coupling and Protection Strategies

The secondary amine of this compound is a key functional group for peptide synthesis and other derivatizations.

Peptide Coupling: The N-methyl group provides steric hindrance, which can make peptide coupling more challenging compared to non-methylated amino acids. peptide.com Specialized coupling reagents like HATU, PyBOP, or PyBroP are often employed to achieve high yields. peptide.com The process typically involves activating the carboxylic acid of one amino acid and then reacting it with the amine of another. peptide.com

Protection Strategies: To prevent unwanted side reactions during synthesis, the amine group is often protected. Common protecting groups for amino acids include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). google.comorganic-chemistry.org The Boc group is typically removed under acidic conditions, while the Fmoc group is removed under basic conditions, allowing for orthogonal protection strategies. organic-chemistry.org For N-methylated amino acids, the Fmoc protecting group is frequently used in solid-phase peptide synthesis. peptide.com

| Transformation | Reagents/Conditions | Purpose |

| Hydrolysis | NaOH, MeOH/H2O | Conversion of the methyl ester to a carboxylic acid for peptide coupling. organic-chemistry.org |

| Peptide Coupling | HATU, DIEA | Formation of a peptide bond with another amino acid. peptide.com |

| Amine Protection (Boc) | Boc-anhydride | Protection of the amine group during synthesis. google.com |

| Amine Protection (Fmoc) | Fmoc-Cl | Protection of the amine group, commonly used in solid-phase synthesis. peptide.com |

Condensation Reactions Leading to Imine Formation

The initial step in many significant transformations of this compound involves the condensation reaction between its secondary amine functionality and a suitable carbonyl compound, such as an aldehyde or a ketone, to form an iminium ion. This reaction is a cornerstone of imine chemistry and serves as a gateway to more complex molecular architectures. masterorganicchemistry.comlibretexts.orgnih.gov

The formation of the imine or, more accurately, the subsequent iminium ion, is typically catalyzed by acid. libretexts.orgwikipedia.org The reaction mechanism commences with the nucleophilic attack of the nitrogen atom of the N-methylated tryptophan ester onto the electrophilic carbonyl carbon. This is followed by a series of proton transfer steps and the elimination of a water molecule to yield the C=N double bond characteristic of an iminium ion. libretexts.org The reversible nature of imine formation is a critical aspect; the reaction can be driven to completion by removing the water formed, often using a Dean-Stark apparatus or drying agents. nih.gov

This condensation is the foundational step of the renowned Pictet-Spengler reaction. wikipedia.orgnih.gov In this reaction, a β-arylethylamine, such as a tryptophan derivative, reacts with an aldehyde or ketone. wikipedia.org The initially formed iminium ion is highly electrophilic, which facilitates the subsequent intramolecular cyclization. wikipedia.orgnih.gov For instance, the reaction of D-tryptophan methyl ester hydrochloride with piperonal proceeds via an imine intermediate, and the stereoselectivity of the subsequent cyclization is heavily influenced by the reaction solvent. researchgate.net The N-methylation on the tryptophan nitrogen does not inhibit this initial condensation and is crucial in the context of certain stereospecific outcomes in subsequent reactions. brandeis.edu

The general reactivity for this condensation is summarized in the table below.

| Reactants | Conditions | Product Type | Ref. |

| β-arylethylamine (e.g., Tryptophan derivative) + Aldehyde/Ketone | Acid catalyst, with or without heat | Imine / Iminium ion | wikipedia.org |

| D-Tryptophan methyl ester hydrochloride + Piperonal | Various solvents (e.g., acetonitrile, nitromethane) | Imine intermediate leading to cis-β-carboline | researchgate.net |

| Primary amine + Aldehyde/Ketone | Mildly acidic conditions | Imine (Schiff Base) | libretexts.org |

Cyclization and Rearrangement Reactions

Following initial transformations like imine formation, this compound is primed for a variety of cyclization and rearrangement reactions, leading to the formation of intricate polycyclic systems.

Intramolecular Cyclization Pathways (e.g., formation of Hexahydropyrrolo[2,3-b]indoles)

One of the key intramolecular cyclization pathways available to tryptophan derivatives involves the formation of the hexahydropyrrolo[2,3-b]indole ring system. This tricyclic structure is a core motif in numerous biologically active alkaloids. The formation of this scaffold can be achieved through various synthetic strategies, often involving the cyclization of the amino acid side chain onto the indole nucleus. acs.org

Research has demonstrated the direct intramolecular amination of tryptophan esters as a viable method to construct the pyrrolo[2,3-b]indole (B14758588) core. acs.org This type of cyclization involves the formation of a new bond between the nitrogen of the amino acid moiety and the C2 position of the indole ring. The stereochemistry of the starting tryptophan derivative plays a crucial role in determining the configuration of the final product. capes.gov.br Specifically, the formation of 2-endo-substituted hexahydropyrrolo[2,3-b]indoles is a common outcome when starting from 2-substituted tryptamine (B22526) derivatives like tryptophan. capes.gov.br

The table below summarizes findings related to the synthesis of this heterocyclic system.

| Starting Material | Reaction Type | Product | Key Findings | Ref. |

| Tryptophan Esters | Direct Intramolecular Amination | Pyrrolo[2,3-b]indoles | A method for direct C-N bond formation to create the tricyclic core. | acs.org |

| 2-Substituted Tryptamine Derivatives | Intramolecular Cyclization | 2-endo-substituted hexahydropyrrolo[2,3-b]indoles | The thermodynamic preference is for the endo-configuration at the 2-position. | capes.gov.br |

Exploration of Cascade and Multicomponent Reactions

This compound is an excellent candidate for cascade and multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single pot by combining three or more starting materials. These reactions are highly efficient, atom-economical, and are powerful tools in diversity-oriented synthesis. nih.govrsc.org

The Pictet-Spengler reaction is a classic example of a cascade process. mdpi.com It begins with a condensation to form an imine, which then undergoes an intramolecular electrophilic substitution (the cyclization step) to furnish a tetrahydro-β-carboline. wikipedia.orgnih.gov This sequence combines two distinct reaction types in one operational step. The stereochemical outcome can be controlled, with reactions of tryptophan esters under acidic conditions typically yielding 1,3-cis products, while N-functionalized esters can lead to 1,3-trans products. mdpi.com

The imine intermediate formed from this compound can also be intercepted by other components in MCRs. For example, the Mannich reaction, a well-known three-component reaction, involves an aldehyde, an amine, and a carbon acid. nih.gov An imine formed in situ from the aldehyde and amine reacts with the enol form of the third component. nih.gov This highlights the potential of using this compound in novel MCRs to generate diverse molecular scaffolds.

| Reaction Name | Description | Reactants | Product Class | Ref. |

| Pictet-Spengler Reaction | A cascade reaction involving condensation followed by intramolecular cyclization. | β-arylethylamine (Tryptophan derivative) + Aldehyde/Ketone | Tetrahydro-β-carboline | wikipedia.orgnih.govmdpi.com |

| Mannich Reaction | A three-component reaction where a pre-formed imine reacts with an enolizable compound. | Aldehyde + Amine + Enolizable Carbonyl Compound | β-amino carbonyl compounds | nih.gov |

| General Multicomponent Reactions | Reactions combining three or more components in one pot to build complex structures. | Various (e.g., aldehydes, amines, isocyanides, etc.) | Diverse Heterocycles | nih.govrsc.org |

Synthesis and Functionalization of N Methyl D Tryptophan Methyl Ester Derivatives and Analogues

Structurally Modified Tryptophan Methyl Esters

The core structure of N-Methyl-D-tryptophan methyl ester can be altered at two primary locations: the alpha-carbon of the amino acid backbone and the indole (B1671886) ring system. These modifications give rise to a diverse array of analogues with unique chemical properties.

Alpha-Substituted Tryptophan Analogues

The introduction of a methyl group at the alpha-position of tryptophan is a key modification in the synthesis of alpha-Methyl-D-tryptophan. One common method to achieve this is through the enzymatic resolution of the D,L-methyl ester of alpha-methyl tryptophan. nih.gov This process involves the alpha-methylation of the lithium enolate of a Schiff base derived from L-tryptophan methyl ester, followed by hydrolysis to yield the D,L-methyl ester. nih.gov Subsequent enantioselective enzymatic hydrolysis with an enzyme like α-chymotrypsin selectively hydrolyzes the L-methyl ester, allowing for the separation of the desired enantiomerically pure alpha-[14C]methyl-L-tryptophan. nih.gov

Another approach involves the reductive amination of D-tryptophan with formaldehyde (B43269) in the presence of a reducing agent, which can introduce the methyl group while maintaining the stereochemistry. However, this method requires the use of enantiomerically pure D-tryptophan as the starting material.

Indole Ring-Substituted Derivatives (e.g., Halogenated, Boronated Tryptophans)

The indole ring of tryptophan derivatives is a prime target for functionalization, leading to compounds with altered electronic and steric properties.

Halogenated Tryptophans: Halogen atoms can be introduced into the indole ring to modulate the biological activity and physicochemical properties of the resulting tryptophan derivatives. tandfonline.com For instance, brominated 3-iodoindoles have been successfully coupled to alanine (B10760859) to produce brominated tryptophans. chim.it The development of methods for the direct introduction of fluorine, such as the use of metal-catalyzed fluorination, has enabled the synthesis of fluorinated tryptophan derivatives. thno.org For example, 5-[18F]Fluoro-α-methyl-L-tryptophan has been synthesized via a copper-catalyzed reaction. thno.org

Boronated Tryptophans: Borylation of the indole ring provides a versatile handle for further chemical modifications through cross-coupling reactions. The C7 position of the indole ring in N-Boc-L-tryptophan methyl ester has been selectively functionalized using an iridium-catalyzed borylation reaction. nih.gov This method allows for the synthesis of N-Boc-7-boro-L-tryptophan methyl ester, which can serve as a precursor for a variety of C7-substituted tryptophan derivatives. nih.govorgsyn.org The process involves the use of an iridium catalyst and a borane (B79455) reagent to install a boronate ester at the C7 position. nih.gov A subsequent palladium-catalyzed protodeboronation can selectively remove a boryl group at the C2 position, yielding the desired C7-boronated product. orgsyn.org

Incorporation into Complex Molecular Architectures

This compound and its derivatives are valuable components in the construction of more complex molecules, including peptides, peptidomimetics, and functional polymers.

Peptide and Peptidomimetic Conjugates

The incorporation of N-methylated amino acids, such as N-Methyl-D-tryptophan, into peptides can significantly alter their conformational properties and biological activity. nih.gov Recent advancements have focused on developing ribosomal strategies to incorporate Nα-methylated amino acids into peptides and proteins. nih.gov Modified ribosomes and the bacterial elongation factor P have been shown to facilitate the incorporation of multiple N-methylated amino acids. nih.gov

Furthermore, engineered tryptophan synthase enzymes have been developed to catalyze the condensation of L-threonine with various indoles, providing a direct enzymatic route to β-methyltryptophan and its derivatives. nih.gov These derivatives are important precursors for bioactive natural products and peptidomimetic therapeutics. nih.gov

Polymeric and Material Science Applications (e.g., Polymeric Microbeads as Catalysts)

Tryptophan methyl ester derivatives have found applications in materials science, particularly in the development of functional polymers. For example, polymeric microbeads have been synthesized through the copolymerization of N-methacryloyl-L-(+)-tryptophan methyl ester with a cross-linking agent. nih.govtubitak.gov.trnih.govresearchgate.net These microbeads can act as heterogeneous catalysts in various organic reactions. nih.govtubitak.gov.trnih.govresearchgate.net

Amphiphilic block copolymers, such as PEG-poly(MLT), have been synthesized and shown to self-assemble into polymeric micelles in aqueous solutions. nih.gov These micelles can be designed to release active drug molecules upon enzymatic degradation. nih.gov Similarly, copolymers like poly(ethylene glycol)-b-poly(L-tyrosine-co-1-methyl-D-tryptophan) can self-assemble into nanoparticles that have potential applications in drug delivery. rsc.org

Precursors for Natural Product Syntheses (e.g., Alkaloids)

The indole moiety is a common structural feature in a wide range of natural products, particularly alkaloids. rsc.org Tryptophan and its derivatives, including this compound, are therefore crucial starting materials in the total synthesis of these complex molecules. rsc.org

The Fischer indole synthesis is a classic method for constructing the indole ring system and has been employed in the synthesis of various indole-containing natural products. youtube.com For example, the total synthesis of the alkaloid scholarisine K involved a Fischer indolization step to create the indolenine core. rsc.org Furthermore, the Pictet-Spengler reaction of D-tryptophan methyl ester hydrochloride with aldehydes has been utilized in the synthesis of Cialis and its analogues. chemicalbook.com

The ability to introduce various substituents onto the indole ring of tryptophan derivatives provides access to a wide range of precursors for the synthesis of diverse and complex natural products.

Applications in Advanced Organic Synthesis Methodologies

Role as a Chiral Building Block in Asymmetric Catalysis and Synthesis

The inherent chirality of N-Methyl-D-tryptophan methyl ester makes it a valuable chiral building block in asymmetric synthesis, a field dedicated to the selective production of a single enantiomer of a chiral molecule. The stereochemistry of the final product is often dictated by the chiral integrity of the starting materials, and this compound provides a reliable source of a specific stereoisomer.

Research has demonstrated the utility of tryptophan derivatives in asymmetric transformations. For instance, the asymmetric synthesis of highly methylated tryptophan portions of natural products like hemiasterlin (B1673049) has been achieved using strategies that rely on the chirality of tryptophan-derived starting materials. nih.gov While this specific example may not directly use the N-methyl ester, it highlights the principle of employing the tryptophan scaffold for stereocontrol.

Furthermore, derivatives of tryptophan methyl ester have been incorporated into polymeric supports to create heterogeneous catalysts. For example, N-methacryloyl-L-(+)-tryptophan methyl ester has been copolymerized to form microbeads that act as efficient and reusable catalysts in reactions such as the conjugate addition of nitromethane (B149229) to 2-iminochromenes. nih.govtubitak.gov.tr These catalysts leverage the chiral environment provided by the tryptophan moiety to influence the stereochemical outcome of the reaction, demonstrating the transfer of chirality from the building block to the final product. The interactions between the catalyst and reactants, including π-π stacking and hydrogen bonding, are crucial for achieving high yields and stereoselectivity. nih.govtubitak.gov.tr

The development of novel tryptophan analogues with unique photophysical properties has also been accomplished through asymmetric synthesis, employing chiral auxiliaries to control the stereochemistry. acs.org These syntheses underscore the importance of chiral tryptophan derivatives as synthons for creating complex molecules with specific functions.

| Catalyst System | Reaction Type | Substrates | Key Findings |

| Poly(EGDMA-MATrp) Microbeads | Conjugate Addition | Nitromethane, 2-Iminochromenes | Heterogeneous catalyst, reusable up to 5 times with no significant loss of activity. nih.govtubitak.gov.tr |

| Schöllkopf Chiral Auxiliary | Asymmetric Synthesis | N-NVOC cyanomethyl ester | Synthesis of fluorescent tryptophan analogues with large Stokes shifts. acs.org |

Precursor for Complex Heterocyclic Scaffolds and Ring Systems

The indole (B1671886) nucleus of this compound is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active natural products and synthetic compounds. Consequently, this tryptophan derivative serves as a valuable precursor for the synthesis of more complex heterocyclic systems.

The reactivity of the indole ring, particularly at the C2 and C3 positions, as well as the nucleophilicity of the indole nitrogen, allows for a variety of chemical transformations to construct fused ring systems. For example, tryptophan derivatives are key starting materials in the synthesis of tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, which features a complex heterocyclic core. sigmaaldrich.com

Moreover, radical cascade reactions involving tryptophan derivatives have been developed to construct multi-substituted trans-fused hexahydrocarbazoles. nih.gov These reactions, often initiated by photoredox catalysis, utilize the tryptophan moiety as a radical precursor to initiate a sequence of intramolecular cyclizations, leading to the rapid assembly of complex polycyclic structures with high stereoselectivity. nih.gov This strategy demonstrates the power of using a relatively simple amino acid derivative to access intricate molecular architectures.

The synthesis of N-substituted L-tryptophan methyl esters has been reported through a multi-step process involving the condensation of L-tryptophan methyl ester with various aromatic aldehydes, followed by reduction. google.com This methodology provides access to a library of tryptophan derivatives with diverse substituents on the amino group, which can then be used to explore the synthesis of a wider range of heterocyclic compounds.

| Starting Material | Reaction Type | Product Scaffold |

| Tryptophan Derivatives | Radical Cascade | Trans-fused Hexahydrocarbazoles |

| L-Tryptophan Methyl Ester | Condensation/Reduction | N-Substituted L-Tryptophan Methyl Esters |

| Tryptophan Methyl Ester Derivatives | Acylation | Oxamoyl derivatives of N-(2-aminobenzoyl)-L-tryptophan |

Development of One-Pot and Multistep Cascade Reactions

The development of one-pot and cascade reactions is a major focus in modern organic synthesis, aiming to improve efficiency, reduce waste, and simplify experimental procedures. This compound and its analogues are well-suited for such processes due to the presence of multiple reactive sites that can be sequentially addressed under compatible reaction conditions.

A notable example is the "one-pot" methylation of N-Nosyl-alpha-amino acid methyl esters, including tryptophan derivatives, using diazomethane. nih.gov This is followed by in-situ deprotection and coupling with N-Fmoc amino acid chlorides to form N-methyl dipeptides without significant racemization. nih.gov This streamlined approach avoids the isolation and purification of intermediates, saving time and resources.

Cascade reactions, where a single event triggers a series of subsequent transformations, have also been effectively designed using tryptophan derivatives. As mentioned earlier, photoredox-catalyzed intermolecular radical cascade reactions of tryptophans with acrylamides lead to the stereoselective synthesis of complex trans-fused hexahydrocarbazoles. nih.gov This process involves the initial generation of a radical on the tryptophan, which then participates in a cascade of cyclization events to form multiple rings and stereocenters in a single operation. nih.gov

Enzymatic cascade reactions in biosynthesis also provide inspiration for chemical synthesis. The construction of complex natural products often involves enzymatic cascades that efficiently build molecular complexity from simple building blocks. nih.gov While not a direct application of this compound in a chemical reaction, the principles of biosynthetic cascades can guide the design of synthetic routes utilizing this and other chiral building blocks.

| Reaction Type | Key Transformation | Reactants |

| One-Pot Methylation and Coupling | N-methylation and peptide bond formation | N-Nosyl-alpha-amino acid methyl esters, diazomethane, N-Fmoc amino acid chlorides |

| Photoredox-Catalyzed Radical Cascade | Intermolecular radical addition and cyclization | Tryptophans, Acrylamides |

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of N-Methyl-D-tryptophan Methyl Ester. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to map the connectivity and chemical environment of each atom within the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom. researchgate.net For L-Tryptophan methyl ester hydrochloride, distinct peaks are observed for the carbonyl carbon of the ester, the carbons of the indole (B1671886) ring, the α- and β-carbons, and the methyl ester carbon. chemicalbook.com The chemical shifts in the ¹³C NMR spectrum are sensitive to the electronic environment of the carbons, providing definitive evidence for the presence of the ester and indole functionalities.

Conformational Analysis: Advanced NMR techniques, along with computational modeling, are used to investigate the conformational preferences of tryptophan derivatives. conicet.gov.arresearchgate.net Studies on similar molecules, like N-acetyl-L-tryptophan-N-methylamide, have shown that the molecule can adopt different low-energy conformations due to rotation around the sidechain's torsional angles. conicet.gov.ar These conformational studies are crucial for understanding the molecule's three-dimensional shape and how it might interact with biological targets. The analysis of coupling constants and Nuclear Overhauser Effect (NOE) data from 2D NMR experiments can provide insights into the spatial proximity of different protons, helping to define the preferred conformations in solution. nih.gov

A summary of expected ¹H and ¹³C NMR chemical shifts for a related tryptophan derivative is presented below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Indole NH | ~11.2 | - |

| Aromatic CH | ~7.0-7.5 | ~109-136 |

| α-CH | ~4.2 | ~53 |

| β-CH₂ | ~3.3-3.4 | ~27 |

| Ester OCH₃ | ~3.6 | ~52 |

| Carbonyl C=O | - | ~170 |

| Data is based on the closely related compound L-Tryptophan methyl ester hydrochloride and serves as an estimation. chemicalbook.comchemicalbook.com |

Mass Spectrometry (MS, ESI-MS, HPLC/MS) for Molecular Weight and Purity Determination

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and assessing the purity of this compound.

Molecular Weight Determination: MS analysis provides a precise measurement of the mass-to-charge ratio (m/z) of the ionized molecule. For this compound (C₁₃H₁₆N₂O₂), the expected monoisotopic mass is approximately 232.12 g/mol . nist.gov Techniques like Electrospray Ionization (ESI) are commonly used, which gently ionize the molecule, often by adding a proton to form the [M+H]⁺ ion. researchgate.netresearchgate.net This results in a measured m/z value that is very close to the calculated molecular weight plus the mass of a proton. High-resolution mass spectrometry can determine the molecular formula with high accuracy. nih.gov

Purity Determination and Fragmentation Analysis: When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), mass spectrometry (HPLC/MS) becomes a powerful method for purity assessment. researchgate.netmdpi.com It can separate the target compound from impurities and starting materials, with the mass spectrometer providing definitive identification of each component. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, yielding a characteristic pattern of fragment ions. nih.govrsc.org This fragmentation pattern provides structural information that can confirm the identity of the compound and help in the characterization of any impurities. For instance, in related tryptophan derivatives, fragmentation often involves the loss of the side chain or other characteristic cleavages. researchgate.netrsc.org

| Technique | Information Provided | Typical Observation for Tryptophan Derivatives |

| ESI-MS | Molecular Weight | [M+H]⁺ ion, confirming the molecular mass. researchgate.netnih.gov |

| HPLC/MS | Purity and identification of components | Separation of the main compound from byproducts. researchgate.netmdpi.com |

| MS/MS | Structural confirmation through fragmentation | Characteristic loss of side chains and functional groups. researchgate.netrsc.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different chemical bonds.

For this compound, the following characteristic absorption bands are expected:

N-H Stretch: A sharp to moderately broad absorption band around 3400 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring. researchgate.net

C-H Stretch: Absorptions in the 2850-3100 cm⁻¹ region due to the stretching of aliphatic and aromatic C-H bonds. libretexts.org

C=O Stretch: A strong, sharp absorption band around 1735-1750 cm⁻¹ is characteristic of the carbonyl group (C=O) in the methyl ester. researchgate.nettandfonline.comlibretexts.org This is a key diagnostic peak.

C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ range due to the carbon-carbon double bond stretching vibrations within the aromatic indole ring.

C-O Stretch: Strong absorptions in the 1000-1300 cm⁻¹ region corresponding to the C-O stretching of the ester group. libretexts.org

N-H Bend: An absorption band for the N-H bending vibration. libretexts.org

The presence and position of these bands provide clear evidence for the key functional groups: the indole ring, the secondary amine, and the methyl ester. nih.govresearchgate.net

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| Indole N-H | ~3400 |

| Aliphatic/Aromatic C-H | 2850-3100 |

| Ester C=O | 1735-1750 |

| Aromatic C=C | 1450-1600 |

| Ester C-O | 1000-1300 |

| Data is based on typical values for these functional groups. researchgate.netlibretexts.orgtandfonline.comlibretexts.org |

Chromatographic Techniques (HPLC, TLC) for Reaction Monitoring and Purity Assessment

Chromatographic techniques are fundamental for both monitoring the progress of the synthesis of this compound and for assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique that is widely used for the analysis of tryptophan and its derivatives. mdpi.comnih.gov In the context of this compound, HPLC can be used to:

Monitor Reaction Progress: By taking small samples from the reaction mixture over time, HPLC can track the disappearance of starting materials and the appearance of the product. This allows for the optimization of reaction conditions.

Assess Final Purity: HPLC provides a quantitative measure of the purity of the synthesized compound by separating it from any unreacted starting materials, byproducts, or degradation products. The area under each peak in the chromatogram is proportional to the concentration of the corresponding substance. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a simpler, faster, and less expensive chromatographic technique that is often used for rapid qualitative analysis. It is particularly useful for:

Quick Reaction Checks: A quick spot on a TLC plate can give a good indication of how a reaction is proceeding, showing the consumption of reactants and the formation of the product.

Solvent System Selection: TLC is often used to quickly screen for an appropriate solvent system for a larger-scale purification by column chromatography.

In both techniques, the components of the mixture are separated based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a solvent or mixture of solvents).

Thermal Analysis Methods (TG-DTA, TG-DSC) for Decomposition Studies

Thermal analysis methods are employed to study the thermal stability and decomposition behavior of this compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This is useful for determining the temperatures at which the compound begins to decompose. For related tryptophan derivatives, TGA can reveal the onset of thermal degradation. tandfonline.com

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC): DTA and DSC measure the difference in temperature or heat flow between a sample and a reference material as a function of temperature. These techniques can detect physical transitions such as melting, as well as chemical reactions like decomposition. For instance, the melting point of the related 1-Methyl-D-tryptophan is reported to be in the range of 242-245 °C. sigmaaldrich.com DSC can provide a precise measurement of the melting point and the enthalpy of fusion for this compound, which are important physical properties. When combined with TGA (TG-DTA or TG-DSC), a comprehensive picture of the thermal behavior of the compound can be obtained, including its melting point and decomposition profile.

Computational Chemistry and Theoretical Studies on N Methyl D Tryptophan Methyl Ester

Future Research Directions and Emerging Paradigms in N Methyl D Tryptophan Methyl Ester Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of N-methylated amino acids often relies on traditional methods that may lack economic and environmental sustainability. Future research will prioritize the development of green and efficient synthetic protocols for N-Methyl-D-tryptophan methyl ester.

Current synthetic approaches for analogous compounds often involve the use of hazardous reagents and generate considerable waste. The advancement of sustainable dehydro-condensation agents, such as those derived from triazine, points toward a future where amide bond formation and, by extension, modifications of amino acid derivatives can be achieved more sustainably. researchgate.net For instance, protocols using 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) in the presence of a tertiary amine are being explored as alternatives to less stable or more costly agents. researchgate.net

Future work will likely focus on:

Green Methylation Reagents: Investigating alternatives to conventional methylating agents (e.g., methyl iodide), such as dimethyl carbonate (DMC), which is a non-toxic and biodegradable reagent.

Catalytic Approaches: Developing catalytic N-methylation processes using earth-abundant metals or organocatalysts to minimize stoichiometric waste.

Enzymatic Synthesis: Exploring the use of specific enzymes, such as N-methyltransferases, to achieve highly selective and environmentally benign methylation of the D-tryptophan methyl ester scaffold. The flavoenzyme N-methyltryptophan oxidase (MTOX) from Escherichia coli, which catalyzes the oxidative demethylation of N-methyl-L-tryptophan, provides a basis for exploring enzymatic pathways in reverse or with modified substrate specificities. nih.govnih.gov

Table 1: Comparison of Synthetic Methodologies for N-Methylation

| Feature | Traditional Methods (e.g., CH₃I/Base) | Emerging Sustainable Methods |

|---|---|---|

| Methylating Agent | Methyl iodide, Dimethyl sulfate (B86663) | Dimethyl carbonate (DMC), Methanol (B129727) (catalytic) |

| Byproducts | Stoichiometric salts (e.g., NaI) | Benign (e.g., CO₂, H₂O) or recyclable |

| Conditions | Often harsh, requiring strong bases | Milder, often catalytic |

| Atom Economy | Lower | Higher |

| Sustainability | Poor | Good to Excellent |

Exploration of Novel Reactivity and Unprecedented Chemical Transformations

The N-methylation of the indole (B1671886) ring in tryptophan significantly alters its electronic properties, which can be harnessed for novel chemical transformations. The N-methyl group can influence the nucleophilicity of the indole ring and direct subsequent functionalization reactions to different positions.

Research into the reactivity of N-methylindole with electrophiles like aziridine-2-carboxylic esters has provided insights into the synthesis of β-substituted tryptophan derivatives. acs.org Future studies on this compound could expand on this by:

C-H Functionalization: Developing regioselective C-H activation methods to introduce functional groups at various positions (C2, C4, C5, C6, C7) of the N-methylated indole ring. This would bypass the need for pre-functionalized starting materials.

Photoredox Catalysis: Utilizing the unique electronic properties of the N-methylindole moiety in photoredox-catalyzed reactions to forge new carbon-carbon and carbon-heteroatom bonds under mild conditions.

Asymmetric Transformations: Using the inherent chirality of the D-amino acid backbone to direct diastereoselective reactions on the indole nucleus, leading to complex and stereochemically rich structures.

Expanding Applications in Catalysis and Supramolecular Chemistry

The structural features of this compound make it an attractive building block for applications in catalysis and supramolecular chemistry. The combination of a chiral center, an aromatic indole ring capable of π-π stacking, and a modifiable ester group offers multiple points for interaction and functionalization.

Recent studies have shown that polymers derived from L-tryptophan methyl ester can act as heterogeneous catalysts, leveraging π-π interactions and hydrogen bonding to facilitate reactions. nih.gov This suggests a clear path for future research:

Organocatalyst Design: Synthesizing novel chiral organocatalysts based on the this compound scaffold for asymmetric reactions.

Supramolecular Assembly: Using the compound as a building block in the creation of self-assembled supramolecular structures like gels, vesicles, or cages. rsc.org These assemblies could be designed to encapsulate guest molecules or act as nanoreactors. The non-covalent interactions governing this assembly can be precisely tuned. rsc.org

Ligand Development: Functionalizing the ester group to create chiral ligands for transition metal catalysis, aiming to achieve high enantioselectivity in important chemical transformations.

Table 2: Potential Supramolecular and Catalytic Roles

| Application Area | Key Structural Feature | Potential Interaction |

|---|---|---|

| Organocatalysis | Chiral amino acid backbone | Covalent bonding with substrate, H-bonding |

| Ligand Synthesis | Ester group (modifiable) | Coordination with metal centers |

| Supramolecular Chemistry | N-Methylindole ring | π-π stacking, Hydrophobic interactions |

Integration with Flow Chemistry and Automated Synthesis Platforms

The demand for rapid synthesis and screening of compound libraries has driven the adoption of automated synthesis and flow chemistry. These technologies offer significant advantages in terms of speed, safety, and scalability over traditional batch processes.

High-fidelity automated fast-flow instruments have been developed that can perform hundreds of consecutive reactions to build peptide chains up to 164 amino acids long in a matter of hours. nih.govamidetech.com This technology is directly applicable to future work involving this compound.

Future research directions include:

Continuous N-Methylation: Developing a continuous flow process for the N-methylation of D-tryptophan methyl ester, allowing for safer handling of reagents and easier scalability.

Automated Peptide Synthesis: Integrating this compound as a non-proteinogenic amino acid into automated fast-flow peptide synthesizers. researchgate.netresearchgate.net This would enable the rapid production of peptides containing this specific modification for structural and functional studies.

Reaction Optimization: Utilizing automated platforms for high-throughput screening of reaction conditions (catalysts, solvents, temperatures) to quickly identify optimal parameters for its synthesis and subsequent transformations.

Advanced Methodologies for Precision Stereochemical Control

Maintaining the stereochemical integrity of the α-carbon is paramount when working with chiral amino acids. While the starting material is D-tryptophan, subsequent reaction steps must be carefully designed to prevent racemization.

The Pictet-Spengler reaction of D-Tryptophan methyl ester hydrochloride has been studied extensively, where the choice of solvent was shown to be critical for controlling the stereoselectivity of the products. chemicalbook.com This highlights the importance of reaction conditions in stereochemical outcomes.

Future research must focus on more advanced and robust methods for stereochemical control, such as:

Chiral Catalysis: Designing chiral catalysts that can mediate the N-methylation of D-tryptophan methyl ester without affecting the existing stereocenter.

Stereoretentive Reactions: Developing novel functionalization reactions for the indole ring that proceed with complete retention of configuration at the α-carbon.

Advanced Analytical Techniques: Employing sophisticated analytical methods, such as chiral High-Performance Liquid Chromatography (HPLC), to accurately quantify and ensure the enantiopurity of the final products. tcichemicals.com

Q & A

Q. What are the established synthetic methodologies for preparing N-Methyl-D-tryptophan methyl ester, and how do reaction parameters influence yield?

this compound is synthesized via reductive amination or borane-mediated reduction. For example, reductive amination involves reacting D-tryptophan methyl ester with formaldehyde and sodium cyanoborohydride under mildly acidic conditions (pH 4–5) to selectively methylate the amino group . Alternatively, borane reduction of N-formyl-D-tryptophan methyl ester (using BH₃·SMe₂) yields the N-methyl derivative in ~56% yield, though incomplete methylation or side reactions may occur if reaction times are poorly optimized . Key parameters include pH (to avoid racemization), stoichiometry of formaldehyde (excess drives monomethylation), and temperature (room temperature for borane reductions).

Q. How can researchers validate the structural identity and purity of this compound?

Analytical characterization combines:

- Gas Chromatography-Mass Spectrometry (GC-MS) : To confirm molecular weight and fragmentation patterns (e.g., methyl ester and indole moieties) .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR resolves the N-methyl singlet (~2.8 ppm) and indole protons (7.1–7.6 ppm). ¹³C NMR confirms ester carbonyl (~170 ppm) and quaternary carbons .

- Chiral HPLC : To verify enantiomeric purity (D-configuration) using columns like Chiralpak IA or IB with hexane/isopropanol gradients .

Q. What experimental design strategies optimize reaction conditions for N-methylation?

The Taguchi method (orthogonal arrays) efficiently optimizes parameters like catalyst concentration, temperature, and molar ratios with minimal experimental runs. For example, in methyl ester synthesis, catalyst concentration (e.g., NaBH₄ or BH₃·SMe₂) is the most influential factor, contributing >77% to yield variance. Reaction temperature (e.g., 60°C) and alcohol-to-substrate molar ratios (e.g., 1:6) are secondary factors . ANOVA analysis of signal-to-noise (S/N) ratios helps rank parameter significance (see Table 5 in ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields of this compound across studies?

Discrepancies often arise from:

- Side reactions : Over-methylation or indole alkylation under prolonged reaction times. Monitor via TLC or in-line spectroscopy.

- Catalyst efficiency : Borane complexes (e.g., BH₃·THF vs. BH₃·SMe₂) vary in reducing power and selectivity .

- Purification losses : Silica gel chromatography may retain polar byproducts; alternative methods like recrystallization in ethanol/water mixtures improve recovery .

Q. What advanced techniques assess the stereochemical stability of this compound under physiological conditions?

- Circular Dichroism (CD) : Tracks conformational changes in aqueous buffers (e.g., pH 7.4) by monitoring indole and ester chromophores.

- Chiral Derivatization : React with Marfey’s reagent (FDAA) and analyze via LC-MS to detect racemization .

- Solid-State NMR : Evaluates crystallinity and stability in formulated products (e.g., drug delivery systems) .

Q. How can computational methods enhance mechanistic understanding of N-methylation reactions?

Density Functional Theory (DFT) simulations model transition states during reductive amination. For example, formaldehyde’s electrophilicity and borane’s hydride transfer can be visualized at the B3LYP/6-31G(d) level. Solvent effects (e.g., THF vs. methanol) are quantified using the SMD continuum model .

Methodological Resources

- Experimental Design : Refer to orthogonal arrays (e.g., L9(3⁴)) and S/N ratio calculations (Table 5 in ).

- Analytical Standards : Use NIST-certified reference materials for GC-MS calibration .

- Ethical Protocols : For in vivo studies, follow institutional guidelines (e.g., ISO 10993 for biocompatibility testing) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.